

A Comparative Guide to MTHFD2 Inhibitors for Cancer Research

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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **MTHFD2-IN-4 sodium** and other prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in cancer metabolism. The following sections present a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of appropriate compounds for research and development.

Introduction to MTHFD2 as a Therapeutic Target

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.^{[1][2]} MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in normal adult tissues, making it an attractive and specific target for anticancer therapies.^[2] Inhibition of MTHFD2 can disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.^[3]

MTHFD2-IN-4 sodium: A Computationally Designed Inhibitor

MTHFD2-IN-4 sodium is a tricyclic coumarin derivative identified as a potential MTHFD2 inhibitor.^[4] It is important to note that available information suggests **MTHFD2-IN-4 sodium** is a result of computational modeling and structure-based design, as detailed in a 2023 study by

Jha V, et al. in ACS Omega.[5] As such, there is currently no publicly available experimental data on its biological activity, including IC50 values, selectivity, or in vivo efficacy. Therefore, a direct experimental comparison with other MTHFD2 inhibitors is not possible at this time.

Comparative Analysis of MTHFD2 Inhibitors

Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. This section provides a comparative analysis of their performance based on published experimental data.

Table 1: In Vitro Potency and Selectivity of MTHFD2 Inhibitors

Inhibitor	MTHFD2 IC50 (nM)	MTHFD1 IC50 (nM)	MTHFD2L IC50 (nM)	Selectivity (MTHFD1/MTHFD2)	Reference(s)
DS18561882	6.3	570	-	>90	[6]
DS44960156	1600	>100,000	-	>18	[7]
LY345899	663	96	-	0.14	[8][9]
TH9619	47	16	47	0.34	[1]
TH9028	11	0.5	27	0.045	[1]
TH7299	254	89	126	0.35	[1][10]
Carolacton	Ki in nM range	Ki in nM range	-	-	[1]
Compound 16e	66	1790	-	27.1	[11]

Note: A higher selectivity ratio indicates greater selectivity for MTHFD2 over MTHFD1. IC50 values can vary between studies due to different assay conditions.

Table 2: Cell-Based Activity of MTHFD2 Inhibitors

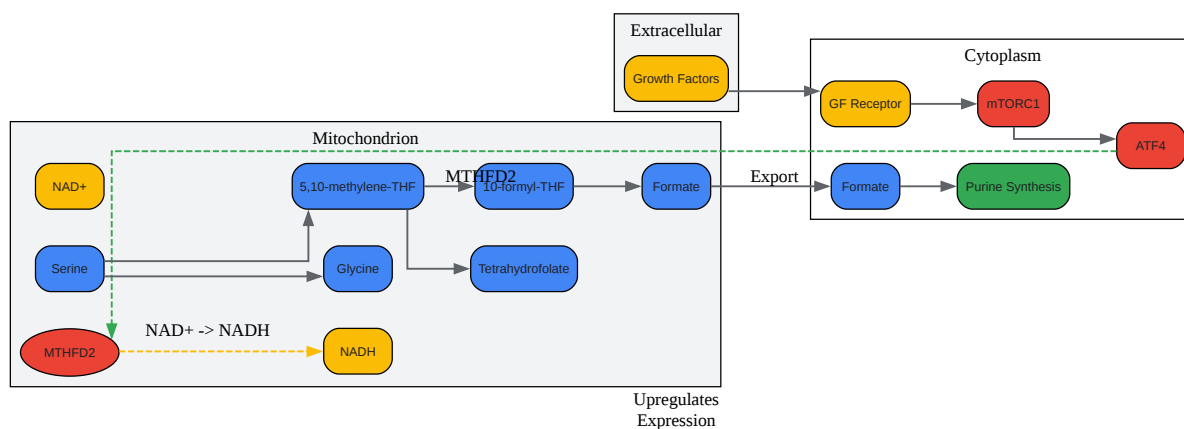
Inhibitor	Cell Line	Assay Type	GI50 / EC50 (nM)	Reference(s)
DS18561882	MDA-MB-231 (Breast Cancer)	Growth Inhibition	140	[12]
TH9619	HL-60 (Leukemia)	Cell Viability	-	[13]
TH9028	HL-60 (Leukemia)	Cell Viability	-	[13]
TH7299	HL-60 (Leukemia)	Cell Viability	-	[13]
Compound 16e	MOLM-14 (AML)	Growth Inhibition	720	[11]

Table 3: In Vivo Efficacy of MTHFD2 Inhibitors

Inhibitor	Cancer Model	Dosing	Outcome	Reference(s)
DS18561882	MDA-MB-231 Xenograft (Breast Cancer)	30, 100, 300 mg/kg, BID, oral	Dose-dependent tumor growth inhibition	[14]
LY345899	Colorectal Cancer Xenograft	-	Decreased tumor volume and metastasis	[3]
Compound 16e	MOLM-14 Xenograft (AML)	15 mg/kg, IV	Significant tumor growth inhibition	[11]

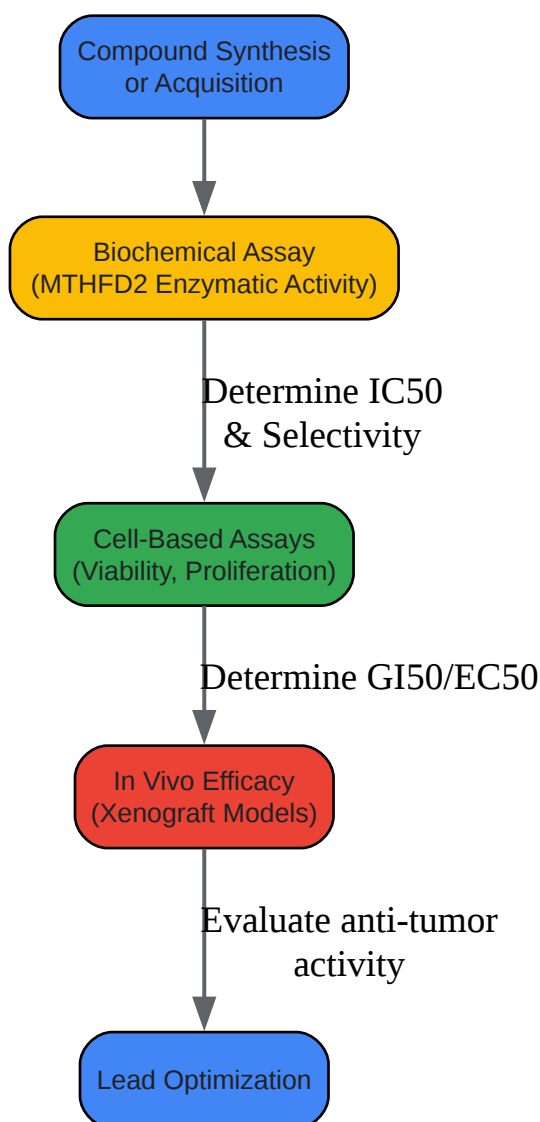
Signaling Pathways and Experimental Workflows

To provide a deeper context for the action of these inhibitors, the following diagrams illustrate the MTHFD2 signaling pathway and a general workflow for evaluating MTHFD2 inhibitors.



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Caption: MTHFD2 Signaling Pathway in Cancer. (Within 100 characters)



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Caption: MTHFD2 Inhibitor Evaluation Workflow. (Within 100 characters)

Experimental Protocols

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This protocol is a generalized method for determining the dehydrogenase activity of MTHFD2 and the IC50 values of inhibitors.

- Reagents and Materials:
 - Recombinant human MTHFD2 protein

- Assay buffer: e.g., 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 200 mM KCl
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
- Cofactor: NAD⁺
- Inhibitor compounds at various concentrations
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm
- Procedure:
 1. Prepare a reaction mixture containing assay buffer, NAD⁺, and MTHFD2 enzyme in each well of the microplate.
 2. Add the inhibitor compound at desired concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
 3. Initiate the enzymatic reaction by adding the substrate (CH₂-THF).
 4. Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
 5. Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
 6. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[\[8\]](#)

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of MTHFD2 inhibitors on cancer cell viability.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., MDA-MB-231, HL-60)

- Complete cell culture medium
- MTHFD2 inhibitor compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 570 nm
- Procedure:
 1. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with various concentrations of the MTHFD2 inhibitor and a vehicle control.
 3. Incubate the cells for a specified period (e.g., 72 or 96 hours).
 4. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 5. Add the solubilization solution to dissolve the formazan crystals.
 6. Measure the absorbance at 570 nm using a microplate reader.
 7. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.[\[15\]](#)

In Vivo Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of MTHFD2 inhibitors in a mouse model.

- Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- MTHFD2 inhibitor formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement
- Procedure:
 1. Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
 2. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 3. Administer the MTHFD2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
 4. Measure tumor volume with calipers at regular intervals (e.g., twice a week).
 5. Monitor the body weight of the mice as an indicator of toxicity.
 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
 7. Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.[\[16\]](#)[\[17\]](#)

Conclusion

The landscape of MTHFD2 inhibitors presents a range of compounds with varying potency and selectivity. While **MTHFD2-IN-4 sodium** represents an interesting prospect from a computational design standpoint, its experimental validation is pending. In contrast, inhibitors like DS18561882 and compound 16e have demonstrated promising preclinical activity, showcasing high potency and selectivity for MTHFD2, along with in vivo efficacy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to

make informed decisions in their pursuit of novel cancer therapeutics targeting the MTHFD2 pathway.

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